molecular formula C22H17N5O4 B2618050 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1003556-06-6

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2618050
CAS No.: 1003556-06-6
M. Wt: 415.409
InChI Key: QCUJFAALUVJASK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a fused bicyclic heteroaromatic core. Its structure includes a 3-methyl group on the pyrimidinone ring and a 4-nitro-substituted benzamide moiety attached via a phenyl linker. The nitro group at the para position of the benzamide is a critical electron-withdrawing group, likely influencing binding affinity in biological systems. Its molecular formula is C₂₂H₁₆N₆O₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 452.4 g/mol .

Properties

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-12-15(5-10-19(13)27(30)31)21(28)25-16-6-8-17(9-7-16)26-14(2)24-20-18(22(26)29)4-3-11-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJFAALUVJASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products Formed

    Reduction: Formation of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidinone Derivatives

Compound Name / ID Core Structure Key Substituents Evidence ID
3-Methyl-N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (Target) Pyrido[2,3-d]pyrimidinone 3-Methyl (pyrimidinone), 4-nitrobenzamide (para-nitro) [5, 9]
N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide (F306-0012) Pyrido[2,3-d]pyrimidinone 2-Nitrobenzamide (ortho-nitro) [9]
4-Methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide Pyrido[2,3-d]pyrimidinone 4-Methoxybenzamide (electron-donating group) [8]
4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine Chromen-4-one core, fluorophenyl substituents [3]
7-[(3S)-3-Methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidinone Piperazine/methylpiperazine substituents [6]

Key Observations :

  • Nitro Position : The target’s 4-nitro group distinguishes it from F306-0012 (2-nitro), which may alter electronic properties and steric interactions in binding pockets .
  • Core Heterocycle: Pyrido[2,3-d]pyrimidinone derivatives (target, F306-0012) differ from pyrazolo[3,4-d]pyrimidines () and pyrido[1,2-a]pyrimidinones () in ring fusion and electronic distribution.
  • Substituent Effects : Electron-withdrawing nitro groups (target, F306-0012) contrast with electron-donating methoxy () or fluorophenyl groups (), impacting solubility and target engagement .

Pharmacological and Physical Properties

Table 2: Comparative Physicochemical and Pharmacological Data

Compound Name / ID Melting Point (°C) Solubility (mg/mL) Pharmacological Notes Evidence ID
Target Compound Not reported Not reported Hypothesized kinase inhibition due to nitro group [5, 9]
F306-0012 (2-nitro analog) Not reported DMSO: >10 Screening compound for kinase assays [9]
4-Methoxy analog () Not reported Ethanol: 2–5 Improved solubility vs. nitro derivatives [8]
Chromen-pyrazolo[3,4-d]pyrimidine 175–178 DMSO: 20 Topoisomerase inhibition (IC₅₀: 0.3–1.2 μM) [3]
Piperazine derivatives () Not reported Water: <1 CNS-targeted activity due to piperazine moiety [6]

Key Findings :

  • Nitro vs. Methoxy : The 4-nitro group in the target may reduce solubility compared to the 4-methoxy analog () but enhance binding to electrophilic pockets .
  • Activity Trends : Chromen-containing pyrazolo[3,4-d]pyrimidines () exhibit potent topoisomerase inhibition, suggesting that core heterocycle choice drives target specificity .

Biological Activity

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidin core modified with a methyl group and a nitrobenzamide moiety. Its molecular formula is C23H19N5O4C_{23}H_{19}N_5O_4, and it has a molecular weight of 429.43 g/mol. The structural uniqueness contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : This compound has shown potent inhibition of DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleic acid synthesis and cellular growth .
  • Kinase Inhibition : Similar derivatives have been reported to inhibit various kinases involved in cancer progression. The specific kinase targets for this compound remain under investigation but may include members of the EPH receptor family .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways, although detailed mechanisms are yet to be fully elucidated .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several case studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in clinical settings:

  • Study on DHFR Inhibition : A study demonstrated that derivatives similar to this compound showed a four-fold increase in DHFR inhibition compared to non-substituted analogs .
  • Cancer Treatment Trials : Clinical trials involving related compounds targeting EPH receptors have reported improved outcomes in patients with specific types of cancer, suggesting a potential therapeutic role for this class of compounds .

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